molecular formula C9H16N2O2 B3183360 2-(4-cyclopropylpiperazin-1-yl)acetic Acid CAS No. 937660-41-8

2-(4-cyclopropylpiperazin-1-yl)acetic Acid

Cat. No.: B3183360
CAS No.: 937660-41-8
M. Wt: 184.24 g/mol
InChI Key: SVNUWLGPZMQMLH-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylpiperazin-1-yl)acetic Acid, commonly known as CPPAA, is a pharmaceutical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropylpiperazin-1-yl)acetic Acid typically involves the reaction of cyclopropylamine with piperazine, followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 50°C to 100°C to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Cyclopropylpiperazin-1-yl)acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropylpiperazin-1-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context of its use.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)acetic Acid
  • 2-(4-Ethylpiperazin-1-yl)acetic Acid
  • 2-(4-Phenylpiperazin-1-yl)acetic Acid

Comparison: 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(4-cyclopropylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-10-3-5-11(6-4-10)8-1-2-8/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNUWLGPZMQMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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